Cas no 229322-74-1 ((3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carbonitrile)

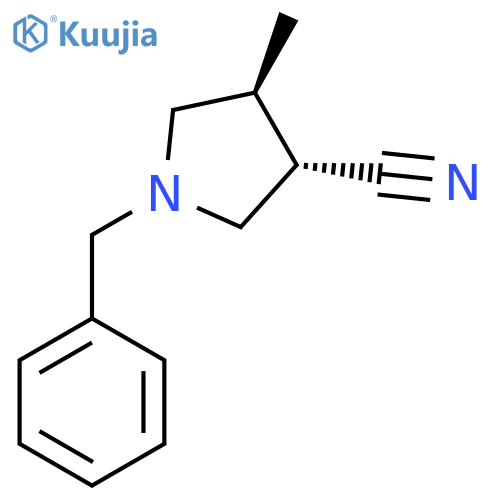

229322-74-1 structure

商品名:(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carbonitrile

CAS番号:229322-74-1

MF:C13H16N2

メガワット:200.279542922974

CID:4770483

(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carbonitrile 化学的及び物理的性質

名前と識別子

-

- (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile

- (3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carbonitrile

-

- インチ: 1S/C13H16N2/c1-11-8-15(10-13(11)7-14)9-12-5-3-2-4-6-12/h2-6,11,13H,8-10H2,1H3/t11-,13-/m1/s1

- InChIKey: SNGFETKZDQWILI-DGCLKSJQSA-N

- ほほえんだ: N1(CC2C=CC=CC=2)C[C@@H](C#N)[C@H](C)C1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 247

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 27

(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00061-1G |

(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile |

229322-74-1 | 95% | 1g |

¥ 3,775.00 | 2023-03-06 | |

| Life Chemicals | F1907-9477-0.25g |

(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile |

229322-74-1 | 95% | 0.25g |

$184.0 | 2023-09-07 | |

| Life Chemicals | F1907-9477-5g |

(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile |

229322-74-1 | 95% | 5g |

$1875.0 | 2023-09-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00061-250MG |

(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile |

229322-74-1 | 95% | 250MG |

¥ 1,511.00 | 2023-03-06 | |

| Life Chemicals | F1907-9477-1g |

(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile |

229322-74-1 | 95% | 1g |

$570.0 | 2023-09-07 | |

| Life Chemicals | F1907-9477-2.5g |

(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile |

229322-74-1 | 95% | 2.5g |

$1244.0 | 2023-09-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00061-10G |

(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile |

229322-74-1 | 95% | 10g |

¥ 18,876.00 | 2023-03-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00061-100MG |

(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile |

229322-74-1 | 95% | 100MG |

¥ 943.00 | 2023-03-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00061-500MG |

(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile |

229322-74-1 | 95% | 500MG |

¥ 2,521.00 | 2023-03-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00061-500mg |

(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carbonitrile |

229322-74-1 | 95% | 500mg |

¥2520.0 | 2024-04-22 |

(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carbonitrile 関連文献

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

229322-74-1 ((3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carbonitrile) 関連製品

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:229322-74-1)(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carbonitrile

清らかである:99%/99%/99%/99%/99%

はかる:250.0mg/500.0mg/1.0g/5.0g/10.0g

価格 ($):189.0/316.0/473.0/1419.0/2366.0